molecular formula C20H16BrN5O2S B6053008 N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B6053008
M. Wt: 470.3 g/mol
InChI Key: QJDFVSQDJWSMQF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a purinyl group, and a sulfanyl acetamide linkage

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-12-5-7-15(8-6-12)26-18-17(19(28)23-11-22-18)25-20(26)29-10-16(27)24-14-4-2-3-13(21)9-14/h2-9,11H,10H2,1H3,(H,24,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDFVSQDJWSMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 3-bromophenyl acetamide: This can be achieved by reacting 3-bromophenylamine with acetic anhydride under acidic conditions.

    Synthesis of the purinyl derivative: The 9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl derivative can be synthesized through a series of reactions starting from commercially available purine derivatives.

    Coupling reaction: The final step involves coupling the 3-bromophenyl acetamide with the purinyl derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the purinyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting purine-related pathways.

    Biological Research: The compound can be used to study the biological effects of purine derivatives and their interactions with various biomolecules.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is likely related to its ability to interact with purine receptors or enzymes involved in purine metabolism. The bromophenyl and sulfanyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)acetamide: Lacks the purinyl and sulfanyl groups, making it less complex.

    9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl derivatives: These compounds do not have the bromophenyl and sulfanyl acetamide linkage.

Uniqueness

N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is unique due to its combination of a bromophenyl group, a purinyl group, and a sulfanyl acetamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogs.

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